![molecular formula C9H10FNS B13086567 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a fluorine atom at the 7th position and a tetrahydrobenzo[f][1,4]thiazepine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the direct alkylation of 4-(7-methoxy-2,3-dihydrobenzo[1,4-f]thiazepin-4(5H)-yl)butan-1-amine with alkyl bromide, followed by cleavage of the protecting group . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. For instance, it can stabilize ryanodine receptor 2 (RyR2) and enhance cardiac sarco-endoplasmic reticulum Ca2+ load by activating Ca2±dependent ATPase 2a (SERCA2a) . These interactions help regulate calcium ion concentrations in cardiac muscle cells, which is crucial for proper heart function.
Comparación Con Compuestos Similares
- 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Comparison: Compared to these similar compounds, 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to its specific fluorine substitution at the 7th position, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H10FNS |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C9H10FNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 |
Clave InChI |
MJKYPBAXVHYWEY-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(CN1)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



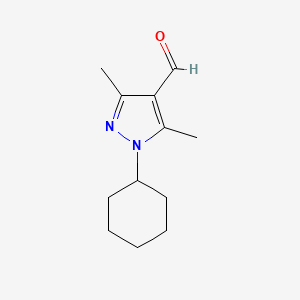
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)
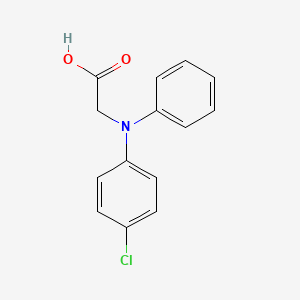




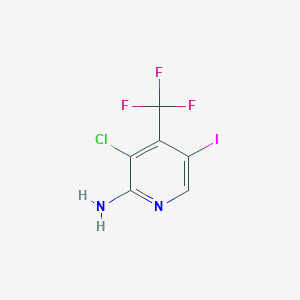
![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
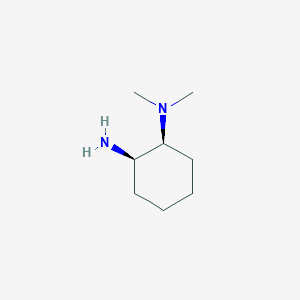
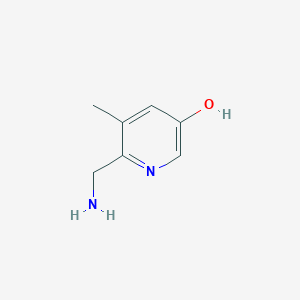
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)
